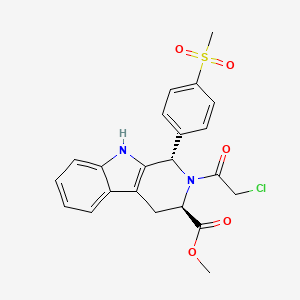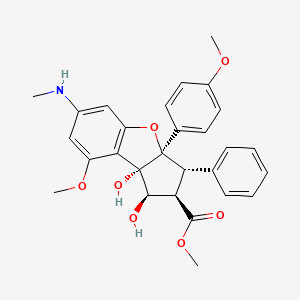
Mlkl-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mlkl-IN-6 is a mixed lineage kinase domain-like protein inhibitor. It specifically targets the mixed lineage kinase domain-like protein, effectively preventing its phosphorylation and oligomerization, which are critical steps in cell necrosis . This compound has shown potential in various scientific research applications, particularly in the fields of biology and medicine.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Mlkl-IN-6 involve several steps
Analyse Chemischer Reaktionen
Mlkl-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Mlkl-IN-6 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the biochemical pathways involving mixed lineage kinase domain-like protein.
Biology: It helps in understanding the role of mixed lineage kinase domain-like protein in cell necrosis and other cellular processes.
Medicine: This compound has potential therapeutic applications in diseases where cell necrosis plays a critical role, such as neurodegenerative diseases and inflammatory conditions
Wirkmechanismus
Mlkl-IN-6 exerts its effects by inhibiting the phosphorylation and oligomerization of mixed lineage kinase domain-like protein. This inhibition prevents the protein from executing its role in cell necrosis, thereby protecting cells from necrotic death. The molecular targets of this compound include the mixed lineage kinase domain-like protein and its associated pathways .
Vergleich Mit ähnlichen Verbindungen
Mlkl-IN-6 is unique in its specific targeting of mixed lineage kinase domain-like protein. Similar compounds include:
NSA: A necroptosis inhibitor that also targets mixed lineage kinase domain-like protein but through a different mechanism.
TC13172: Another inhibitor that affects the activation of mixed lineage kinase domain-like protein.
Uracil-derivative compounds: These compounds also inhibit mixed lineage kinase domain-like protein but have different effects on its activation and function.
This compound stands out due to its specific inhibition of phosphorylation and oligomerization, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H18N4O5 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
methyl (E)-3-[3-[3-(3-hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-2,6-dioxopurin-8-yl]prop-2-enoate |
InChI |
InChI=1S/C20H18N4O5/c1-22-15(9-10-16(26)29-3)21-18-17(22)19(27)23(2)20(28)24(18)11-5-7-13-6-4-8-14(25)12-13/h4,6,8-10,12,25H,11H2,1-3H3/b10-9+ |
InChI-Schlüssel |
PURCTTCEAJLVTC-MDZDMXLPSA-N |
Isomerische SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC#CC3=CC(=CC=C3)O)C)/C=C/C(=O)OC |
Kanonische SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC#CC3=CC(=CC=C3)O)C)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)
![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)









![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)
